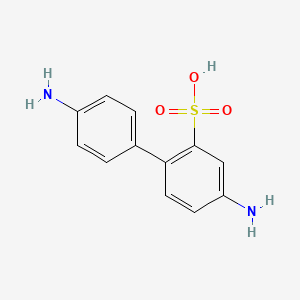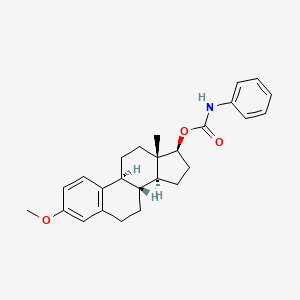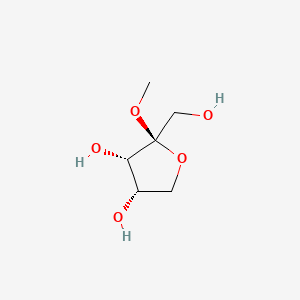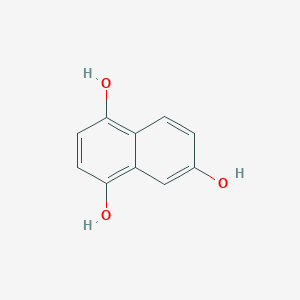
Naphthalene-1,4,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,4,6-triol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 1, 4, and 6 positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,6-triol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives using strong oxidizing agents. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of vanadium oxide catalysts in the aerobic oxidation of naphthalene is a well-documented method . This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,4,6-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, such as 1,4-naphthoquinone.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium oxide for oxidation, palladium catalysts for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphthalene-1,4,6-triol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of naphthalene-1,4,6-triol involves its interaction with various molecular targets. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Comparación Con Compuestos Similares
Naphthalene-1,4,5-triol: Another triol derivative with hydroxyl groups at different positions.
Naphthalene-1,3,8-triol: Differently substituted naphthalene with distinct chemical properties.
Uniqueness: Naphthalene-1,4,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and biological activity compared to other naphthalene triols. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
53589-65-4 |
|---|---|
Fórmula molecular |
C10H8O3 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
naphthalene-1,4,6-triol |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11-13H |
Clave InChI |
YCAFCYKVEIHDQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



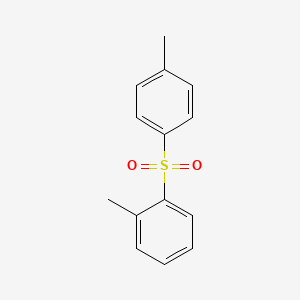
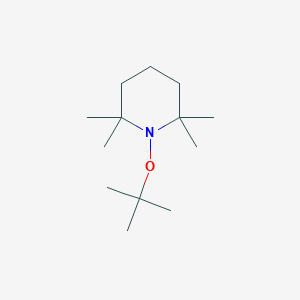
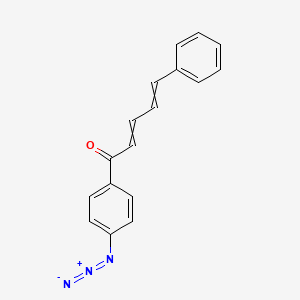
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
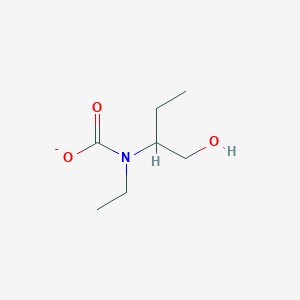
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
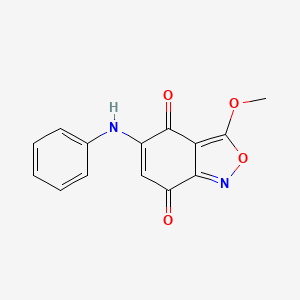
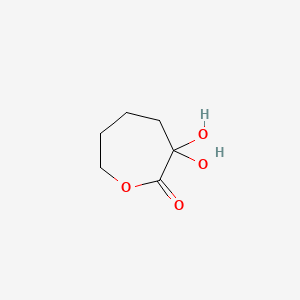
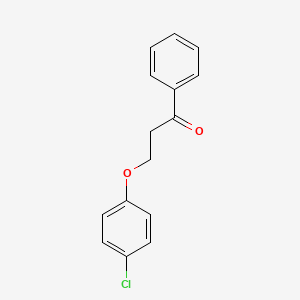
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
